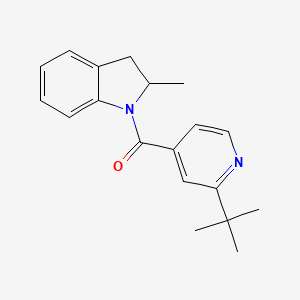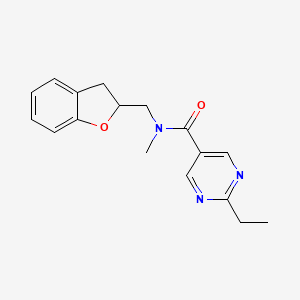
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
Descripción general
Descripción
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide, also known as CPA or N-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA belongs to the class of piperazine derivatives and has a molecular weight of 281.2 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is not fully understood. However, it is believed that N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide works by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. In cancer cells, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide induces apoptosis by activating the caspase cascade, leading to the cleavage of cellular proteins and DNA fragmentation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal tissues. These effects suggest that N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide in lab experiments is its low cost and easy availability. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has a relatively simple structure, which makes it easy to modify and synthesize analogs. However, one of the limitations of using N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide. One of the potential applications of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is in the development of new antimicrobial agents. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide and its analogs may have potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide and to develop more potent and selective analogs. Moreover, the pharmacokinetics and toxicity of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide need to be further investigated to assess its safety and efficacy in vivo.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide is a chemical compound that has potential therapeutic applications in the treatment of various diseases. N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to exhibit antimicrobial, antifungal, and antitumor properties. Moreover, it has several biochemical and physiological effects, such as reducing inflammation and increasing antioxidant levels. Further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide and to develop more potent and selective analogs.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Moreover, N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-3-1-2-4-9(8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBSVSKHYJNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-allyl-5-[(2,6-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4131723.png)
![1-[2-(ethylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4131732.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4131746.png)
![N-benzyl-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4131750.png)

![2-methoxy-2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4131762.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4131766.png)
![3-cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4131778.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]alaninamide](/img/structure/B4131783.png)
![dimethyl 5-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131795.png)

![N-1,3-benzodioxol-5-yl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4131818.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131822.png)
